molecular formula C28H33NO2 B024121 N-Desmethyl mifepristone CAS No. 104004-96-8

N-Desmethyl mifepristone

Cat. No.: B024121
CAS No.: 104004-96-8
M. Wt: 415.6 g/mol
InChI Key: IBLXOBHABOVXDY-WKWWZUSTSA-N
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Description

Mechanism of Action

Target of Action

Metapristone, also known as N-Demethyl Mifepristone or Desmethylmifepristone, is a metabolite of Mifepristone (RU486) and has been identified to have several primary targets. It has been found to interact with progesterone receptors , acting as a competitive inhibitor . Additionally, it has been shown to regulate the miR-492/Klf5/Nrf1 axis in endometrial cancer cells , and to target EGFR and its downstream PTEN/AKT and ERKs signaling pathways .

Mode of Action

Metapristone’s anti-progestational activity results from its competitive interaction with progesterone at progesterone-receptor sites . This interaction inhibits the activity of endogenous or exogenous progesterone . In endometrial cancer cells, Metapristone has been shown to decrease the expression of miR-492 and its target genes Klf5 and Nrf1 . In non-small cell lung cancer (NSCLC), Metapristone suppresses cancer by targeting EGFR and its downstream PTEN/AKT and ERKs signaling pathways .

Biochemical Pathways

Metapristone affects several biochemical pathways. It has been associated with the TGF-β and Wnt signaling pathways , which are linked to the epithelial-to-mesenchymal transition (EMT) process . In endometrial cancer cells, Metapristone regulates the cell apoptosis-related signaling pathway . In NSCLC, it affects the EGFR signaling pathways through down-regulating the EGFR, PTEN, as well as AKT and ERK proteins .

Pharmacokinetics

It is known that metapristone is the most predominant biological active metabolite of mifepristone .

Result of Action

Metapristone has been shown to have significant effects at the molecular and cellular level. It can prevent breast cancer cells from migration, invasion, and interfere with their adhesion to endothelial cells . It also inhibits endometrial cancer cell growth through regulating cell apoptosis-related gene expression . In NSCLC, Metapristone induces significant cell apoptosis .

Action Environment

It is known that metapristone can interrupt the adhesion of cancer cells to the vascular endothelium, which is a crucial starting point in the metastatic cascade . This suggests that the vascular environment could potentially influence the action of Metapristone.

Preparation Methods

N-Desmethyl mifepristone is synthesized from mifepristone through a process called monodemethylation. This reaction is catalyzed by the enzyme CYP3A4 in the liver. The synthetic route involves the removal of a methyl group from mifepristone, resulting in the formation of desmethylmifepristone .

Chemical Reactions Analysis

N-Desmethyl mifepristone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-Desmethyl mifepristone is similar to other selective progesterone receptor modulators, such as mifepristone and ulipristal acetate. it is unique in its specific binding affinities and its potential applications in cancer treatment. Other similar compounds include:

Properties

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLXOBHABOVXDY-WKWWZUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146216
Record name Metapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104004-96-8
Record name Metapristone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104004-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metapristone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METAPRISTONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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